molecular formula C14H11ClN4S2 B10798862 6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride

6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride

Cat. No.: B10798862
M. Wt: 334.9 g/mol
InChI Key: DBKPLYNIVZJPCU-UHFFFAOYSA-N
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Description

6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride is a complex organic compound featuring a thiazole ring, an imidazole ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone.

    Imidazole Ring Formation: The imidazole ring is formed by reacting the thiazole derivative with glyoxal and ammonium acetate under reflux conditions.

    Benzo[d]thiazole Synthesis: The benzo[d]thiazole moiety is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the imidazole-thiazole intermediate with the benzo[d]thiazole derivative under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a valuable compound for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative with similar biological activities.

    Benzo[d]thiazole: A core structure in many bioactive compounds.

    Imidazole: A fundamental structure in many pharmaceuticals and bioactive molecules.

Uniqueness

6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride is unique due to its combination of three distinct heterocyclic rings. This combination provides a versatile scaffold for chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPLYNIVZJPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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